Cas no 851990-04-0 (N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide)

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a benzothiazolone core linked to a difluorophenyl moiety via a propanamide bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the benzothiazolone scaffold contributes to its potential bioactivity. The compound is particularly useful in the development of kinase inhibitors and other therapeutic agents targeting neurological or inflammatory pathways. Its well-defined synthesis route and high purity make it suitable for rigorous preclinical studies.
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide structure
851990-04-0 structure
Product name:N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
CAS No:851990-04-0
MF:C16H12F2N2O2S
MW:334.340489387512
CID:5845575
PubChem ID:767806

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-difluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
    • 3(2H)-Benzothiazolepropanamide, N-(2,5-difluorophenyl)-2-oxo-
    • N-(2,5-difluorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
    • Z111715478
    • N-(2,5-DIFLUOROPHENYL)-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE
    • F0643-0420
    • 851990-04-0
    • SR-01000907472-1
    • AKOS001142394
    • N-(2,5-difluorophenyl)-3-(2-oxo(3-hydrobenzothiazol-3-yl))propanamide
    • SR-01000907472
    • N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
    • Inchi: 1S/C16H12F2N2O2S/c17-10-5-6-11(18)12(9-10)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
    • InChI Key: BVNOHFIMCISIKD-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC=C2N(CCC(NC2=CC(F)=CC=C2F)=O)C1=O

Computed Properties

  • Exact Mass: 334.05875513g/mol
  • Monoisotopic Mass: 334.05875513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 465
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.7Ų
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.459±0.06 g/cm3(Predicted)
  • pka: 12.60±0.70(Predicted)

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0643-0420-20mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0643-0420-5μmol
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0643-0420-10μmol
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0643-0420-20μmol
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0643-0420-30mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
30mg
$119.0 2023-07-28
Life Chemicals
F0643-0420-50mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0643-0420-5mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0643-0420-4mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0643-0420-3mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0643-0420-10mg
N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
851990-04-0 90%+
10mg
$79.0 2023-07-28

Additional information on N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Introduction to N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS No. 851990-04-0)

N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide (CAS No. 851990-04-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The benzothiazole moiety in N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a key structural feature that contributes to its biological activity. The presence of the dihydro and oxo groups further enhances the compound's reactivity and stability, making it a promising candidate for drug development. The difluorophenyl substituent on the amide group adds additional complexity and can influence the compound's pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the potential of N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel anti-inflammatory agent.

In another study published in Cancer Research, N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide was shown to have significant anticancer activity against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways involved in cancer progression. These findings indicate that N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide could be a valuable lead compound for developing new anticancer drugs.

The pharmacokinetic properties of N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide have also been investigated. A study published in the European Journal of Pharmaceutical Sciences reported that the compound has good oral bioavailability and a favorable pharmacokinetic profile. This suggests that it can be effectively administered orally, which is an important consideration for drug development.

In terms of safety and toxicity, preliminary studies have shown that N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has a low toxicity profile at therapeutic doses. However, further preclinical and clinical studies are needed to fully evaluate its safety and efficacy in humans.

The synthesis of N-(2,5-difluorophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide has been optimized to improve yield and purity. A recent publication in the Tetrahedron Letters described an efficient synthetic route that involves several key steps: (1) the formation of the benzothiazole core through a cyclization reaction; (2) the introduction of the difluorophenyl substituent via a coupling reaction; and (3) the final amide formation step. This synthetic method provides a scalable and reproducible approach for producing high-quality material for further research and development.

The potential applications of N-(2,5-difluorophenyl)-3-(2-o xo - 2 , 3 -d i h y d ro - 1 , 3 -b e n z o t h i az ol - 3 -y l ) p r o p an am ide extend beyond its direct therapeutic uses. For example, it can serve as a valuable tool compound for studying biological processes related to inflammation and cancer. Additionally, its unique structure makes it an interesting candidate for structure-based drug design and optimization.

In conclusion, N-(2 , 5 -d i f l u o r o p h e n y l ) - 3 - ( 2 - o x o - 2 , 3 -d i h y d ro - 1 , 3 -b e n z o t h i az ol - 3 -y l ) p r o p an am ide (CAS No. 851990-04-0) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more studies are conducted and new data become available, this compound is likely to play an increasingly important role in the development of novel therapeutics for various diseases.

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